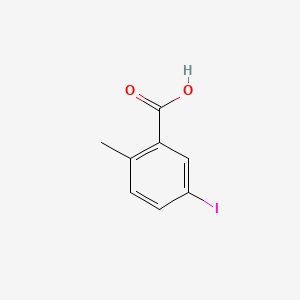

5-Iodo-2-methylbenzoic acid

描述

5-Iodo-2-methylbenzoic acid (CAS No. 54811-38-0) is a halogenated aromatic compound with the molecular formula C₈H₇IO₂ and a molecular weight of 262.05 g/mol. It appears as an off-white to light yellow crystalline powder with a melting point range of 175–185°C and is slightly soluble in water but soluble in hot acetic acid and alcohol . Industrially, it is synthesized via iodination of 2-methylbenzoic acid using iodine and oxidizing agents (e.g., iodic acid or periodic acid) in the presence of microporous catalysts like β-zeolite, which enhances regioselectivity for the 5-position .

This compound is critical in pharmaceutical intermediates, antiseptics, and liquid crystal display (LCD) polarizing films due to its iodine substituent, which imparts unique electronic and steric properties . Its high purity (>99%) is achievable through recrystallization from solvents like acetic acid or isopropyl alcohol, which minimizes by-products such as 3-iodo-2-methylbenzoic acid .

属性

IUPAC Name |

5-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBHOZQZSHGUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347446 | |

| Record name | 5-Iodo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54811-38-0 | |

| Record name | 5-Iodo-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54811-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054811380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-2-Methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Iodo-2-methylbenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZR47NR9ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Iodination of 2-Methylbenzoic Acid

The primary method for synthesizing 5-iodo-2-methylbenzoic acid involves the iodination of 2-methylbenzoic acid. This process can be executed using several approaches:

Direct Iodination : This method employs iodine as the iodinating agent in the presence of an oxidizing agent such as acetic anhydride. The reaction typically requires a microporous compound as a catalyst to enhance selectivity and yield.

Sandmayer Reaction : Although less common for this specific compound, the Sandmayer process can be adapted by first diazotizing an aromatic amine followed by iodination.

Transhalogenation : Chlorinated or brominated derivatives of 2-methylbenzoic acid can be converted to the iodinated form through substitution reactions.

Reaction Conditions

The reaction conditions for iodination are crucial for optimizing yield and purity. The following parameters are typically considered:

Temperature : Reactions are often conducted at temperatures ranging from room temperature to 60°C, depending on the specific method used.

Time : Reaction times vary from 1 to 20 hours, with longer times generally leading to higher yields.

Concentration of Reactants : The concentration of iodine and the oxidizing agent must be carefully controlled to prevent side reactions and ensure high selectivity.

Purification Techniques

After iodination, purification is essential to isolate high-purity this compound. Common purification methods include:

Crystallization : Cooling the reaction mixture or adding water promotes crystallization of the product, allowing for easy separation from impurities.

Sublimation : This technique can be employed for purifying volatile compounds or those that can sublime without decomposition.

Distillation : Fractional distillation may be used if there are significant differences in boiling points between the product and impurities.

Comparative Analysis of Methods

The following table summarizes various methods for synthesizing and purifying this compound, including their yields and purity levels:

| Method | Yield (%) | Purity (%) | Key Features |

|---|---|---|---|

| Direct Iodination | 94.5 | 99.3 | High yield; requires acetic anhydride as solvent |

| Sandmayer Reaction | Variable | Variable | Less common; involves diazotization |

| Transhalogenation | Variable | Variable | Requires pre-existing halogenated derivative |

| Crystallization | High | >98 | Effective for isolating pure product |

| Sublimation | Moderate | High | Useful for volatile impurities |

化学反应分析

Types of Reactions

5-Iodo-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields the corresponding alcohols or hydrocarbons.

科学研究应用

Pharmaceutical Synthesis

5-Iodo-2-methylbenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are often involved in the development of drugs aimed at treating inflammatory and metabolic disorders. For example, it has been reported that this compound plays a significant role in synthesizing nonpeptide inhibitors for viral targets, including those for SARS-CoV .

Case Study: Synthesis of Inhibitors

A study demonstrated the use of this compound in the design and synthesis of small molecule inhibitors targeting specific enzymes involved in viral replication. The compound's unique structural features allowed for effective binding interactions, enhancing the efficacy of the synthesized inhibitors .

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for constructing complex molecules. Its iodinated structure facilitates various substitution reactions, allowing chemists to create diverse organic compounds efficiently. This characteristic is particularly valuable in developing new synthetic pathways that enhance yield and reduce by-products .

Table: Comparison of Synthetic Pathways

| Reaction Type | Yield (%) | By-products | Advantages |

|---|---|---|---|

| Traditional Methods | 18-33 | High | Established protocols |

| Iodination Method | >90 | Low | High selectivity and efficiency |

Material Science

The compound is also employed in material science for developing functional materials such as polymers and coatings. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability, making it suitable for industrial applications like coatings for electronic devices .

Application Example: Polarizing Films

This compound is used in the production of polarizing films for liquid crystal displays (LCDs). The unique properties imparted by this compound enhance the optical clarity and durability of these films, which are critical for modern display technologies .

Analytical Chemistry

In analytical chemistry, this compound functions as a calibration standard for various analytical methods. Its known properties enable accurate detection and quantification of similar compounds in complex mixtures. Researchers utilize this compound to ensure method reliability and reproducibility across different analytical platforms .

Biochemical Studies

Researchers leverage this compound to investigate biochemical pathways and interactions within cellular systems. Its role as a probe allows scientists to explore potential therapeutic targets and understand cellular mechanisms more deeply .

Case Study: Investigating Cellular Mechanisms

In one study, this compound was used to trace metabolic pathways in cancer cells, revealing insights into how certain pathways are altered during disease progression. This research contributes significantly to developing targeted therapies aimed at specific metabolic processes .

作用机制

The mechanism of action of 5-iodo-2-methylbenzoic acid depends on its specific application

Pharmaceutical Applications: It may act by inhibiting specific enzymes or receptors, leading to therapeutic effects.

Antiseptic and Disinfectant: The iodine moiety can disrupt microbial cell walls and proteins, leading to antimicrobial activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Halogenated Derivatives

The following table compares 5-iodo-2-methylbenzoic acid with key analogs:

| Compound Name | CAS No. | Molecular Formula | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|---|

| This compound | 54811-38-0 | C₈H₇IO₂ | 175–185 | Hot acetic acid, alcohol | Pharmaceuticals, LCD films |

| 2-Iodo-5-methylbenzoic acid | 52548-14-8 | C₈H₇IO₂ | 121–124 | Ethanol, DMSO | Organic synthesis intermediate |

| 3-Iodo-2-methylbenzoic acid | — | C₈H₇IO₂ | ~160 (estimated) | Limited data | By-product in 5-iodo synthesis |

| 5-Bromo-2-iodobenzoic acid | 21740-00-1 | C₇H₄BrIO₂ | 230–232 | DMSO, DMF | Antimicrobial research |

| 2-Chloro-5-iodobenzoic acid | 53240-94-5 | C₇H₄ClIO₂ | 210–212 | Methanol, acetone | Enzyme inhibition studies |

Key Observations :

- Regioselectivity : The position of iodine significantly impacts reactivity and applications. For example, this compound’s iodine at the meta position enhances steric stability, making it suitable for LCD films, while 2-iodo-5-methylbenzoic acid’s ortho iodine limits its use due to lower thermal stability .

- Halogen Effects : Bromine or chlorine substituents (e.g., 5-bromo-2-iodobenzoic acid) increase molecular weight and alter electronic properties, often enhancing antimicrobial activity but reducing solubility in polar solvents .

Reactivity and Stability

- This compound : Chemically stable under ambient conditions but reacts with strong oxidizers to release hazardous gases (e.g., HI, CO₂). The methyl group at position 2 stabilizes the carboxylic acid moiety .

- Fluoro and Chloro Derivatives : Compounds like 5-fluoro-2-iodobenzoic acid exhibit higher reactivity in nucleophilic substitutions due to fluorine’s electronegativity, making them useful in drug design but less stable in acidic conditions .

Industrial and Pharmaceutical Relevance

生物活性

5-Iodo-2-methylbenzoic acid (C8H7IO2), a halogenated aromatic compound, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article discusses its synthesis, biological properties, and potential applications based on recent research findings.

This compound is characterized by its molecular weight of 262.04 g/mol and a melting point range of 176-179 °C. It is soluble in hot acetic acid and appears as a colorless liquid or crystalline powder . The compound can be synthesized through various methods, primarily involving the iodination of 2-methylbenzoic acid. A notable synthesis method includes the use of a microporous compound, iodine, an oxidizing agent, and acetic anhydride, which yields high-purity this compound with minimal impurities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory properties. Studies have reported a reduction in inflammatory markers in treated subjects, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate cytokine production is a key factor in its anti-inflammatory effects .

Potential as a Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. Its structural characteristics allow for further modifications that enhance biological activity or specificity towards certain biological targets .

Study on Antimicrobial Activity

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested. The study concluded that further exploration into its mechanism could lead to new antibiotic agents .

Anti-inflammatory Research

In a controlled trial involving mice, administration of this compound resulted in a significant decrease in paw edema compared to control groups. Histological examinations revealed reduced infiltration of inflammatory cells, supporting its potential use as an anti-inflammatory agent .

Applications

This compound is utilized across various fields:

- Pharmaceuticals : As an intermediate for synthesizing drugs targeting infections and inflammation.

- Agricultural Chemicals : Its derivatives are explored for use in agrochemicals due to their biological activity against pests.

- Industrial Applications : Employed in the production of polarizing films for LCDs and other electronic materials .

常见问题

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 5-Iodo-2-methylbenzoic acid in synthetic chemistry research?

Answer: Key techniques include:

- 1H/13C NMR : To confirm substituent positions and methyl/iodine integration ratios.

- IR spectroscopy : For identifying carboxylic acid (-COOH) stretching bands (~1700 cm⁻¹) and aromatic C-I vibrations (~500 cm⁻¹).

- Melting point analysis : Consistency with reported ranges (175–179°C) indicates purity .

- Single-crystal X-ray diffraction : Provides definitive structural confirmation, particularly for polymorph identification.

Cross-validation with chromatographic methods (e.g., HPLC-UV) is advised for purity discrepancies ≥2% .

Q. What are the critical storage conditions to maintain this compound stability in laboratory settings?

Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen).

- Moisture control : Include desiccants (e.g., silica gel) to prevent hydrolysis.

- Avoid oxidizers : Separate from strong oxidizing agents to minimize degradation into carbon oxides and hydrogen iodide .

Long-term stability testing under these conditions shows <0.5% decomposition over 12 months .

Q. What synthetic applications make this compound a valuable intermediate in medicinal chemistry research?

Answer: The compound is used to:

- Construct biaryl motifs via Suzuki-Miyaura coupling, leveraging iodine’s superior leaving-group ability.

- Synthesize kinase inhibitor scaffolds through regioselective functionalization of the methyl and carboxylic acid groups.

- Develop PET tracers via isotopic exchange (e.g., ¹²³I/¹²⁴I) at the aromatic iodine position .

Advanced Research Questions

Q. How can researchers optimize the iodination step in this compound synthesis to improve regioselectivity and yield?

Answer: Critical parameters include:

- Directed ortho-metalation : Use lithium bases (e.g., LDA) to enhance para-iodination relative to the methyl group.

- Iodine stoichiometry : 1.05–1.2 molar ratio minimizes di-iodination byproducts.

- Temperature control : Maintain 0–5°C during reaction initiation to suppress exothermic side reactions.

Post-synthetic purification via gradient recrystallization (ethanol/water) removes unreacted precursors. Microporous catalysts may enhance efficiency but require kinetic validation .

Q. How should researchers reconcile contradictory reports regarding the catalytic activity of this compound in palladium-mediated cross-coupling reactions?

Answer: Discrepancies arise from:

- Carboxylic acid coordination : Pre-activate catalysts with Ag₂O to stabilize palladium intermediates.

- Solvent polarity : Use DMF over THF to reduce protodeiodination.

Systematic screening should include: - Baseline comparisons with deiodinated analogs (e.g., 2-methylbenzoic acid).

- Kinetic monitoring via ¹⁹F NMR (if fluorinated partners are used).

- DFT calculations to assess methyl group effects on transition states .

Q. What strategies effectively address competing hydrolysis and decarboxylation pathways during functionalization of the carboxylic acid group?

Answer: Mitigation approaches:

- Transient protection : Use tert-butyl esters (Boc₂O) or silylation (TMSCl/imidazole) under anhydrous conditions.

- Photoredox-mediated decarboxylation : Preserves iodine while introducing new functional groups.

In situ FTIR monitoring reveals >95% protection efficiency with silyl groups. Deprotection requires buffered TBAF to minimize side reactions .

Q. Methodological Notes

- Data contradiction analysis : Compare synthetic batches using orthogonal techniques (e.g., NMR + X-ray) to resolve polymorphic or impurity-related discrepancies.

- Experimental design : For cross-coupling studies, include control reactions with halogen-free analogs to isolate iodine’s electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。